molecular formula C20H36O3 B563756 14,15-EE-5(Z)-E CAS No. 519038-92-7

14,15-EE-5(Z)-E

货号 B563756
CAS 编号: 519038-92-7
分子量: 324.5
InChI 键: KZTLOTWHEAHQAZ-VNULFWPXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

14,15-EE-5(Z)-E is a structural analogue of 14, 15-epoxide dicartrienoic acid (14,15-EET). It antagonizes the relaxation of vascular smooth muscle induced by EET .


Molecular Structure Analysis

The molecular formula of 14,15-EE-5(Z)-E is C20H36O3, and its molecular weight is 324.5 g/mol . The InChI code is InChI=1S/C20H36O3/c1-2-3-12-15-18-19 (23-18)16-13-10-8-6-4-5-7-9-11-14-17-20 (21)22/h7,9,18-19H,2-6,8,10-17H2,1H3, (H,21,22)/b9-7- .

科学研究应用

  1. 血管舒张和药物开发:14,15-EET在血管舒张中发挥着重要作用,即血管壁的放松。这一特性对于开发用于治疗高血压和其他心血管疾病的新药物具有重要意义。已经探讨了对14,15-EET替代物羧酸基团的修饰,以增强其在潜在体内药物应用中的效力和特异性(Falck et al., 2014)

  2. 脑缺血中的神经保护:14,15-EET在减少脑缺血再灌注引起的脑损伤方面显示出潜力。它似乎通过上调抗氧化基因表达来抑制神经元的帕坦托斯(一种细胞死亡类型),从而为开发临床药物以减少中风后神经损伤提供了基础(Zhao et al., 2021)

  3. 血管生成:14,15-EET已被认为参与了血管生成,即新血管的形成。这一过程对于伤口愈合和组织再生至关重要。已经研究了14,15-EET介导的血管生成中瞬时受体电位香草醛受体1(TRPV1)的参与,突出了14,15-EET影响内皮细胞功能的潜在机制(Su et al., 2014)

  4. 乳腺癌研究:研究表明,14,15-EET可以诱导乳腺癌细胞的上皮间质转化(EMT)和顺铂耐药性。这一过程与肿瘤转移和药物耐药性有关,表明针对14,15-EET影响的途径可能为乳腺癌治疗提供新的治疗策略(Luo et al., 2018)

  5. 线粒体生物发生和神经保护:发现14,15-EET可以促进线粒体生物发生,并保护皮质神经元免受氧/葡萄糖剥夺诱导的凋亡。这表明了它在神经保护和神经退行性疾病治疗中的潜在作用(Wang et al., 2014)

作用机制

Target of Action

The primary target of 14,15-EE-5(Z)-E is the epoxyeicosatrienoic acids (EETs) . EETs are metabolites of arachidonic acid (AA) produced by cytochrome P-450 epoxygenases . They play a crucial role in vascular physiology, particularly in the relaxation of vascular smooth muscle .

Mode of Action

14,15-EE-5(Z)-E interacts with its targets by antagonizing the vascular actions of EETs . It does this by inhibiting the relaxations induced by EETs in the vascular smooth muscle . This interaction results in changes in the vascular tone and blood pressure.

Biochemical Pathways

The compound 14,15-EE-5(Z)-E is metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE) . This conversion is part of the arachidonic acid metabolic pathway, which involves the conversion of AA to EETs by cytochrome P-450 epoxygenases . The downstream effects of this pathway include the regulation of vascular tone and blood pressure .

Pharmacokinetics

The pharmacokinetics of 14,15-EE-5(Z)-E involve its uptake, metabolism, and release by endothelial cells . The compound is rapidly taken up by the cells, incorporated into choline glycerophospholipids, and converted to 14,15-DHE5ZE . Much of the 14,15-EE-5(Z)-E taken up is only temporarily retained by the cells, and in 2 hours half is released into the medium as 14,15-DHET .

Result of Action

The result of the action of 14,15-EE-5(Z)-E is the inhibition of EET-induced relaxations in the vascular smooth muscle . This leads to changes in vascular tone and blood pressure . In particular, 14,15-DHE5ZE, the metabolite of 14,15-EE-5(Z)-E, is a 14,15-EET-selective inhibitor .

Action Environment

The action of 14,15-EE-5(Z)-E can be influenced by various environmental factors. For instance, the presence of a sEH inhibitor can block the conversion of 14,15-EE-5(Z)-E to 14,15-DHE5ZE . Additionally, the action of 14,15-EE-5(Z)-E can be influenced by the physiological state of the endothelial cells . For example, when human endothelial cells are grown in medium containing atherogenic concentrations of low-density lipoproteins, the production of EETs increases substantially .

属性

IUPAC Name

13-(3-pentyloxiran-2-yl)tridec-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTLOTWHEAHQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does 14,15-EE-5(Z)-E interact with its target and what are the downstream effects observed in the context of retinal arterioles?

A1: 14,15-EE-5(Z)-E acts as an antagonist of EETs, specifically targeting the putative 14,15-EET receptor. [, ] Although the exact receptor remains to be fully characterized, research suggests it may be linked to the activation of large-conductance calcium-activated potassium (BKCa) channels. [] By blocking the EET receptor, 14,15-EE-5(Z)-E prevents the binding and downstream signaling of endogenous EETs, such as 14,15-epoxyeicosatrienoic acid (14,15-EET).

Q2: What evidence suggests a role for 14,15-EE-5(Z)-E in understanding EET-mediated signaling in other cardiovascular diseases?

A2: Research using 14,15-EE-5(Z)-E in a rat model of arrhythmogenic cardiomyopathy (ACM) provides further insights into EET signaling. [] In this study, 14,15-EE-5(Z)-E was found to intensify the nuclear accumulation of plakoglobin in ventricular myocytes expressing mutant JUP. This finding suggests that disruption of EET signaling, through receptor antagonism, might exacerbate ACM disease features.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。